[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol
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Overview
Description
[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol is a chemical compound with the molecular formula C₂₀H₄₀O₂. It is a member of the oxirane family, characterized by the presence of an epoxide group. This compound is known for its unique stereochemistry and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of an allylic alcohol with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically with reagents like hydrogen peroxide or peracids, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols or ethers
Scientific Research Applications
[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol involves its interaction with molecular targets through its epoxide group. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-epoxyphytol
- (2R,3R,7R,11R)-2,3-epoxy-3,7,11,15-tetramethylhexadecanol
Uniqueness
[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol is unique due to its specific stereochemistry and the presence of a long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where such structural features are advantageous .
Properties
CAS No. |
350237-59-1 |
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Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5)19(15-21)22-20/h16-19,21H,6-15H2,1-5H3/t17-,18-,19?,20?/m1/s1 |
InChI Key |
DSWPRMYGLZQURA-UVHRUJRTSA-N |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC1(C(O1)CO)C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(C(O1)CO)C |
Origin of Product |
United States |
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